molecular formula C27H25N3O3S B2916013 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide CAS No. 894557-30-3

2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide

Cat. No.: B2916013
CAS No.: 894557-30-3
M. Wt: 471.58
InChI Key: KLYZCFVOEBXEPQ-UHFFFAOYSA-N
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Description

This compound features a spiro[indoline-3,2'-thiazolidin] scaffold, with a 3,4-dimethylphenyl substituent at the 3'-position of the thiazolidinone ring and an N-(p-tolyl)acetamide group at the indoline nitrogen.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-17-8-11-20(12-9-17)28-24(31)15-29-23-7-5-4-6-22(23)27(26(29)33)30(25(32)16-34-27)21-13-10-18(2)19(3)14-21/h4-14H,15-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYZCFVOEBXEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure includes various functional groups that may contribute to its biological activity. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C27H25N3O3S
  • Molecular Weight : 471.58 g/mol
  • CAS Number : 894557-90-5

The compound features a spiro-indoline structure linked to a thiazolidine ring, which is known to influence its interaction with biological targets.

1. Antiproliferative Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of indoline and thiazolidine can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often range from 5 to 20 µM, suggesting moderate to strong activity against tumor cells .

2. Anti-inflammatory Effects

Compounds similar to the target molecule have shown promising anti-inflammatory properties:

  • A study reported that certain derivatives achieved over 90% inhibition of inflammation compared to standard anti-inflammatory drugs at specific concentrations . The mechanism often involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.

The biological activity of the compound is likely mediated through multiple pathways:

  • Tubulin Inhibition : Some derivatives are known to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This suggests that the target compound may also act as a tubulin polymerization inhibitor.
  • Cytokine Modulation : The ability to modulate inflammatory cytokines indicates potential use in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

StudyCompoundActivityIC50 Value
El-Karim et al. (2022)Pyrazole derivativesAnti-inflammatory34.1 µg/mL
Akhtar et al. (2021)Indole derivativesAntiproliferative8.7 µM
Abdellatif et al. (2021)Thiazolidine derivativesCOX-2 inhibition0.02–0.04 µM

These studies highlight the potential of similar compounds in therapeutic applications, providing a basis for further exploration of the target compound's efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spiro[indoline-3,2'-thiazolidin] Cores

a. N-(2,4'-Dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide Derivatives ()

  • Example : 2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (Compound 4a-4g)
    • Structural Difference : Incorporates a benzothiazole-thioether moiety instead of the 3,4-dimethylphenyl group.
    • Bioactivity : Exhibits anti-inflammatory (e.g., 44% inhibition of carrageenan-induced edema at 50 mg/kg) and antibacterial activity (ZOI: 18–22 mm against S. aureus) .

b. (2'S/R)-N-(3-(1-(Cyclohexanecarbonyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)propyl)-2,3,4,5,6-pentafluorobenzamide ()

  • Structural Difference : Contains a cyclohexanecarbonyl group and pentafluorobenzamide side chain.
  • Bioactivity : Designed as dual 5-LOX/sEH inhibitors; IC₅₀ values range from 0.2–1.8 µM for 5-LOX inhibition .

c. 1-Benzyl-3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidine]-5'-acetic acid ()

  • Structural Difference : Substituted with a benzyl group at the indoline nitrogen and a 4-chlorophenyl group at the 3'-position.
  • Synthesis: Prepared via cyclocondensation of isatin derivatives with thiazolidinone precursors .
Functional Analogues with Acetamide Moieties

a. N-(p-Tolyl)acetamide Derivatives ()

  • Example: 2-(1H-Indol-3-yl)-N-(p-tolyl)acetamide (Compound 2) Structural Difference: Lacks the spiro-thiazolidinone ring; features an indole moiety directly linked to the acetamide.

b. N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()

  • Structural Difference: Quinazolinone core replaces the spiro-indoline-thiazolidinone system.
  • Bioactivity : Anticonvulsant activity in maximal electroshock (MES) models (ED₅₀: 28 mg/kg) .

Comparative Data Table

Compound Name / ID Molecular Weight Key Substituents Bioactivity Highlights Reference
Target Compound (E897-0558) 487.58 3,4-Dimethylphenyl, N-(p-tolyl)acetamide Data not available
Compound 4d () ~550 (estimated) Benzothiazole-thioether Anti-inflammatory (44% inhibition)
Compound 8 () ~650 (estimated) Cyclohexanecarbonyl, pentafluorobenzamide Dual 5-LOX/sEH inhibition (IC₅₀: 0.2 µM)
2-(1H-Indol-3-yl)-N-(p-tolyl)acetamide 264.30 Indole, N-(p-tolyl)acetamide α-Amylase inhibition (IC₅₀: 42.7 µM)

Key Research Findings and Trends

  • Electron-Donating vs. Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., 3-chlorobenzylidene in ) show enhanced antibacterial activity against S. aureus, while electron-donating groups (e.g., 4-isopropylbenzylidene) favor activity against E. coli . The target compound’s 3,4-dimethylphenyl group (electron-donating) may align with this trend.
  • Spiro Conformation Impact : Rigid spiro systems improve metabolic stability compared to linear analogues (e.g., indole-acetamides in ), as seen in prolonged half-lives of spiro-thiazolidines in pharmacokinetic studies .
  • Synthetic Accessibility: The target compound’s synthesis likely involves cyclocondensation of isatin derivatives with thiazolidinone precursors, similar to methods in and .

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